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molecular formula C12H16O3 B8298647 3.5-Diethyl-4-methoxybenzoic acid

3.5-Diethyl-4-methoxybenzoic acid

Cat. No. B8298647
M. Wt: 208.25 g/mol
InChI Key: CMKRAUGGNQTCAJ-UHFFFAOYSA-N
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Patent
US03947470

Procedure details

A mixture of 11.6 g. (0.052 mol.) of 3,5-diethyl-4-methoxybenzoic acid methyl ester and 3.5 g. (0.09 mol.) of sodium hydroxide in 150 ml. of water is refluxed for 2 hours. The reaction mixture is cooled and acidified with 10% aqueous hydrochloric acid to give 3,5-diethyl-4-methoxybenzoic acid. The acid is refluxed with thionyl chloride as described in the procedure of Example 27 to give 3,5-diethyl-4-methoxybenzoyl chloride.
Name
3,5-diethyl-4-methoxybenzoic acid methyl ester
Quantity
0.052 mol
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([CH2:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([CH2:14][CH3:15])[CH:5]=1.[OH-].[Na+].Cl>O>[CH2:10]([C:8]1[CH:9]=[C:4]([CH:5]=[C:6]([CH2:14][CH3:15])[C:7]=1[O:12][CH3:13])[C:3]([OH:16])=[O:2])[CH3:11] |f:1.2|

Inputs

Step One
Name
3,5-diethyl-4-methoxybenzoic acid methyl ester
Quantity
0.052 mol
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)CC)OC)CC)=O
Step Two
Name
Quantity
0.09 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 11.6 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=O)O)C=C(C1OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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